![molecular formula C14H17N3O2 B6120290 2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6120290.png)
2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone, also known as CGP 12177, is a synthetic compound that belongs to the beta-adrenergic receptor antagonist class of drugs. It is commonly used in scientific research to study the mechanisms of action of beta-adrenergic receptors and their effects on the body.
作用机制
2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 acts as a competitive antagonist of beta-adrenergic receptors. It binds to the receptor site and blocks the action of endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. 2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 has a higher affinity for beta-2 adrenergic receptors than beta-1 adrenergic receptors.
Biochemical and Physiological Effects
2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 can inhibit the growth of cancer cells, and may have potential as an anticancer agent. In vivo studies have shown that 2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 can decrease heart rate and blood pressure, and may have potential as a treatment for hypertension. 2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 has also been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory diseases such as asthma and rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of using 2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 in lab experiments is its high affinity and selectivity for beta-2 adrenergic receptors. This allows for the specific labeling and measurement of these receptors in various tissues and organs. However, 2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 has some limitations as well. It is relatively expensive compared to other radioligands, and its use requires specialized equipment and expertise.
未来方向
There are several future directions for the use of 2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 in scientific research. One area of interest is the study of beta-adrenergic receptor regulation in different disease states. For example, researchers could use 2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 to study the changes in beta-adrenergic receptor density and affinity in heart failure patients. Another area of interest is the development of new drugs that target beta-adrenergic receptors. By studying the mechanisms of action of 2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177, researchers may be able to develop more effective and selective drugs for the treatment of various diseases.
合成方法
The synthesis of 2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 involves the reaction of 3-hydroxy-4-methylacetophenone with propylamine to form 2-amino-3-hydroxy-4-methylacetophenone. This intermediate is then reacted with cyanoacetic acid to form the corresponding pyrimidinone. The final product is obtained by reducing the cyano group to an amino group using hydrogen gas over a palladium catalyst.
科学研究应用
2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone 12177 is widely used in scientific research to study the beta-adrenergic receptor system. It is commonly used as a radioligand to label beta-adrenergic receptors, which allows for the measurement of receptor density and affinity. This information can be used to study the regulation of beta-adrenergic receptors in various tissues and organs, as well as their role in disease states such as heart failure and asthma.
属性
IUPAC Name |
2-(3-hydroxy-4-methylanilino)-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-4-10-8-13(19)17-14(15-10)16-11-6-5-9(2)12(18)7-11/h5-8,18H,3-4H2,1-2H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRSIKBKMIZIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxy-4-methyl-anilino)-4-propyl-1H-pyrimidin-6-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide](/img/structure/B6120211.png)
![4-(1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)-5-ethyl-3-methylisoxazole](/img/structure/B6120218.png)
![N-(2-methoxyethyl)-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6120221.png)
![4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B6120225.png)

![5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6120253.png)
![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B6120257.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B6120265.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6120275.png)
![2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6120297.png)

![4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6120319.png)
![{1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-pyrrolidinyl}methanol](/img/structure/B6120325.png)
![2-[(3,4-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6120328.png)